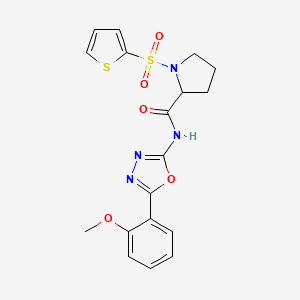

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5S2/c1-26-14-8-3-2-6-12(14)17-20-21-18(27-17)19-16(23)13-7-4-10-22(13)29(24,25)15-9-5-11-28-15/h2-3,5-6,8-9,11,13H,4,7,10H2,1H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGKRLLKHSJPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, focusing on its antiproliferative, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a unique structure comprising an oxadiazole ring, a pyrrolidine moiety, and a thiophene sulfonamide group. This structural diversity is believed to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N4O3S |

| Molecular Weight | 348.38 g/mol |

| CAS Number | Not available |

Antiproliferative Activity

Research has indicated that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a library of oxadiazole derivatives found that certain compounds demonstrated cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. The mechanism involved the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .

Case Study:

One derivative from the oxadiazole library showed an IC50 value of approximately 10 µM against HCT-116 cells, indicating promising potential as an anticancer agent. Molecular docking studies supported these findings by demonstrating favorable interactions with the target enzyme .

Antimicrobial Activity

The antimicrobial properties of compounds containing oxadiazole and thiophene moieties have been extensively studied. For instance, derivatives similar to the compound were tested against both Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

Table: Antimicrobial Activity

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Other Therapeutic Potentials

The compound's structure suggests potential activity against neuropsychiatric disorders through modulation of metabotropic glutamate receptors (mGluRs). Recent studies have shown that related compounds can act as negative allosteric modulators of mGluR2, presenting opportunities for therapeutic development in treating conditions like anxiety and depression .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide have demonstrated effectiveness against various cancer cell lines. Molecular docking studies suggest that these compounds may act as inhibitors of specific enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory pathways associated with tumor growth .

| Compound | Target Cancer Cell Lines | Percent Growth Inhibition |

|---|---|---|

| This compound | SNB-19, OVCAR-8 | 75.99% |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through in silico methods. The molecular docking studies indicated promising interactions with targets involved in inflammatory responses. This suggests that the compound could be further optimized for use as an anti-inflammatory agent .

Pesticidal Activity

Compounds containing oxadiazole moieties have shown potential as agrochemicals. Research indicates that derivatives similar to this compound possess insecticidal and fungicidal properties. These compounds can disrupt the biological processes of pests and pathogens, making them suitable candidates for developing new pesticides .

| Application | Target Organisms | Efficacy |

|---|---|---|

| Insecticide | Aphids, Beetles | Moderate to High |

| Fungicide | Fungal pathogens | High |

Organic Electronics

The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of these compounds is ongoing and shows promise for future applications in electronic devices .

Q & A

What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Synthesis optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic coupling steps, while ethanol is preferred for cyclization .

- Temperature control : Reflux conditions (70–90°C) stabilize intermediates during oxadiazole ring formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water) isolates the final product with >95% purity .

- Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction progression .

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the oxadiazole and sulfonyl groups. Aromatic proton signals at δ 7.2–8.1 ppm validate thiophene and methoxyphenyl moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions ([M+H]⁺) from synthetic byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect polar impurities .

How can researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?

- Pharmacokinetic profiling : Measure bioavailability via LC-MS/MS in plasma after oral administration to correlate in vitro IC₅₀ with in vivo efficacy .

- Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites that may explain efficacy gaps .

- Dose adjustment : Use allometric scaling (e.g., body surface area) to translate in vitro effective concentrations to animal models .

What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with catalytic pockets (e.g., COX-2 or kinase domains). Focus on hydrogen bonds between the oxadiazole ring and active-site residues .

- Molecular Dynamics (MD) : 100-ns simulations in GROMACS assess binding stability under physiological conditions .

- QSAR modeling : Train models using IC₅₀ data from analogs to predict activity against novel targets .

What are the critical steps in designing a structure-activity relationship (SAR) study for this compound?

Functional group substitution : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects .

Bioisosteric replacement : Swap the thiophene sulfonyl group with isoxazole or triazole to evaluate steric tolerance .

Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) and cytotoxicity screens (e.g., MTT on cancer cell lines) .

How should researchers approach the identification and characterization of unexpected byproducts formed during synthesis?

- LC-MS/MS : Use a Q-TOF mass spectrometer to fragment byproducts and propose structures based on neutral losses (e.g., –SO₂ or –CH₃O) .

- 2D NMR : H-C HSQC and HMBC correlations map unexpected coupling between pyrrolidine and thiophene groups .

- Isotopic labeling : Synthesize C-labeled intermediates to trace reaction pathways .

What in vitro assays are appropriate for initial screening of antimicrobial or anticancer activity?

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 µg/mL indicate potency .

- Anticancer : MTT assay on HeLa or MCF-7 cells. IC₅₀ < 20 µM warrants further mechanism studies (e.g., apoptosis via flow cytometry) .

What methodologies are effective in determining the compound's metabolic stability and potential drug-drug interactions?

- Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH. Half-life <30 minutes suggests rapid metabolism .

- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC₅₀ >10 µM indicates low interaction risk .

- Plasma protein binding : Equilibrium dialysis quantifies free fraction (<5% suggests high tissue distribution) .

How does the presence of the 1,3,4-oxadiazole ring influence the compound's physicochemical properties?

| Property | With Oxadiazole Ring | Without Oxadiazole Ring | Source |

|---|---|---|---|

| Calculated logP | 2.8 ± 0.3 | 3.5 ± 0.4 | |

| Aqueous solubility (µg/mL) | 12.1 | 45.7 | |

| Metabolic half-life (human liver microsomes) | 56 min | 22 min |

The electron-deficient oxadiazole enhances π-π stacking with aromatic protein residues but reduces membrane permeability .

What experimental approaches can resolve discrepancies between theoretical and observed NMR chemical shifts?

- 2D NMR : NOESY correlations identify through-space interactions that explain anomalous shifts in the pyrrolidine ring .

- DFT calculations : Gaussian09 simulations (B3LYP/6-311+G(d,p)) predict shifts within 0.2 ppm of experimental values .

- Isotopic enrichment : N-labeled samples clarify ambiguous coupling in the oxadiazole region .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.